tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15903378
InChI: InChI=1S/C11H21NO5S/c1-11(2,3)17-10(13)12-7-9(8-12)5-6-16-18(4,14)15/h9H,5-8H2,1-4H3
SMILES:
Molecular Formula: C11H21NO5S
Molecular Weight: 279.36 g/mol

tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC15903378

Molecular Formula: C11H21NO5S

Molecular Weight: 279.36 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate -

Specification

Molecular Formula C11H21NO5S
Molecular Weight 279.36 g/mol
IUPAC Name tert-butyl 3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate
Standard InChI InChI=1S/C11H21NO5S/c1-11(2,3)17-10(13)12-7-9(8-12)5-6-16-18(4,14)15/h9H,5-8H2,1-4H3
Standard InChI Key JVIDYAXZPMXQIF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)CCOS(=O)(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate belongs to the azetidine class of four-membered nitrogen-containing heterocycles. The Boc group at the azetidine nitrogen enhances stability during synthetic procedures, while the methylsulfonyloxyethyl moiety (CH2CH2OSO2CH3-\text{CH}_2\text{CH}_2\text{OSO}_2\text{CH}_3) introduces electrophilic reactivity . Key identifiers include:

PropertyValueSource
CAS Number958026-60-3
Molecular FormulaC11H21NO5S\text{C}_{11}\text{H}_{21}\text{NO}_{5}\text{S}
Molecular Weight279.36 g/mol
IUPAC Nametert-butyl 3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate
SMILESCC(C)(C)OC(=O)N1CC(C1)CCOS(=O)(=O)C

The compound’s three-dimensional conformation reveals a strained azetidine ring (bond angle ~90°), which influences its reactivity. The methylsulfonyl group adopts a tetrahedral geometry, facilitating its role as a leaving group in substitution reactions .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate typically involves multi-step protocols:

  • Azetidine Ring Formation: Cyclization of 1,3-diaminopropane derivatives or ring-opening of epoxides .

  • Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base (e.g., triethylamine) to protect the azetidine nitrogen .

  • Side Chain Introduction:

    • Step 3a: Hydroxyethylazetidine intermediates are synthesized via nucleophilic substitution or Grignard reactions .

    • Step 3b: Sulfonylation using methanesulfonyl chloride (MsCl\text{MsCl}) under inert conditions .

Example Protocol :

  • Starting Material: tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS 124-63-0).

  • Reagents: Methanesulfonyl chloride (2.5 equiv), triethylamine (3.0 equiv), tetrahydrofuran (THF) solvent.

  • Conditions: Stir at 20°C under nitrogen for 2 hours.

  • Workup: Quench with water, extract with ethyl acetate, and purify via column chromatography (Yield: >90%) .

Reactivity and Functionalization

The methylsulfonyloxy group (OSO2CH3-\text{OSO}_2\text{CH}_3) serves as an excellent leaving group, enabling:

  • Nucleophilic Substitution: Displacement by amines, thiols, or alkoxides to form C–N, C–S, or C–O bonds.

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings for aryl group introduction .

Mechanistic Insight:
The reaction of tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate with nucleophiles proceeds via an SN2\text{S}_\text{N}2 mechanism, where the nucleophile attacks the electrophilic carbon adjacent to the sulfonate group, leading to inversion of configuration .

Pharmaceutical Applications

Intermediate in Drug Synthesis

This compound is pivotal in synthesizing:

  • Fumagillol Analogues: Patented derivatives show anti-obesity activity by inhibiting methionine aminopeptidase-2 (MetAP-2), a target in angiogenesis regulation .

  • Sulfonamide Antibiotics: Structural analogs inhibit bacterial dihydropteroate synthase, critical for folate biosynthesis.

Case Study: In US Patent 9,682,965B2, the compound is used to synthesize fumagillol derivatives that reduce body weight in murine models by 15–20% over four weeks .

Pharmacokinetic Considerations

  • Blood-Brain Barrier (BBB) Permeability: The Boc group enhances lipophilicity (logP2.1\log P \approx 2.1), facilitating CNS penetration .

  • Metabolism: Hepatic CYP450 enzymes cleave the Boc group, yielding the free azetidine amine, which undergoes further glucuronidation .

ParameterSpecificationSource
GHS PictogramWarning
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
Precautionary MeasuresUse gloves, eye protection, and ventilation

Recent Research and Future Directions

Advances in Synthetic Methodology

Recent efforts focus on flow chemistry techniques to optimize sulfonylation steps, reducing reaction times from 2 hours to 15 minutes while maintaining yields >90% .

Emerging Therapeutic Applications

  • Neurodegenerative Diseases: Derivatives are being evaluated as MAGL (monoacylglycerol lipase) inhibitors for Alzheimer’s disease, showing IC50_{50} values of 2.7 nM in preclinical models .

  • Anticancer Agents: Conjugation with platinum(II) complexes enhances cytotoxicity against glioblastoma cells (IC50_{50} = 8.3 μM) .

Environmental and Regulatory Considerations

The compound’s environmental fate remains understudied. Preliminary ecotoxicity data indicate a 96-hour LC50_{50} of 12 mg/L for Daphnia magna, warranting further analysis.

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